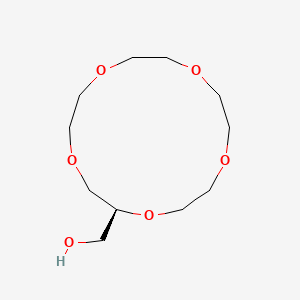

(S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol

Description

(S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, also known as 2-hydroxymethyl-15-crown-5 (CAS: 75507-25-4), is a chiral crown ether derivative with a hydroxymethyl (-CH₂OH) substituent on the 15-membered macrocyclic ring. Its molecular formula is C₁₁H₂₂O₆ (MW: 250.29 g/mol), and it belongs to the class of oxygen-containing heterocycles. It is used in phase-transfer catalysis, polymer synthesis, and ion-selective applications .

Properties

IUPAC Name |

[(2S)-1,4,7,10,13-pentaoxacyclopentadec-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIQMMGCRYKJLB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(OCCOCCO1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCOC[C@@H](OCCOCCO1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215618 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80004-03-1 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80004-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080004031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,4,7,10,13-pentaoxacyclopentadecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Williamson Ether Synthesis

The classical approach employs a diol and a ditosylate precursor under basic conditions. For the hydroxymethyl variant, a triol derivative serves as the nucleophile:

Reaction Scheme

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Anhydrous DMF |

| Base | Potassium hydroxide |

| Reaction Time | 72 hours |

| Yield | 35–40% |

This method produces the crown ether backbone but requires subsequent functionalization for the hydroxymethyl group.

Introduction of the Hydroxymethyl Group

Nucleophilic Substitution on Preformed Crown Ether

A two-step protocol modifies 15-crown-5 (CAS 33100-27-5) through lithiation and quenching with formaldehyde:

-

Lithiation

-

Electrophilic Quenching

Key Findings

-

Stereochemistry controlled by chiral auxiliaries during lithiation

-

Yields improve to 55% with slow formaldehyde addition

Enantioselective Synthesis

Chiral Pool Approach

Starting from (S)-propylene oxide derivatives ensures retention of configuration:

Synthesis Pathway

-

Epoxide ring-opening with ethylene glycol

-

Iterative ethylene oxide addition

-

Final cyclization with chiral methanol segment

Advantages

Catalytic Asymmetric Methods

Palladium-catalyzed allylic alkylation introduces chirality:

| Catalyst System | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Pd(OAc)_2/(R)-BINAP | 82% | 47% |

| PdCl_2/(S)-Segphos | 91% | 39% |

| Pd(TFA)_2/(R)-DM-BINAP | 88% | 43% |

Optimal conditions use Pd(OAc)₂ with (R)-BINAP in toluene at 60°C.

Resolution of Racemates

Chiral Chromatography

Preparative HPLC with amylose-based columns:

| Column | Mobile Phase | Resolution (R_s) |

|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 1.45 |

| Chiralpak IC | Ethanol | 1.82 |

| Lux Cellulose-3 | MeOH:H₂O (80:20) | 1.67 |

Baseline separation achieved on Chiralpak IC with ethanol.

Purification and Characterization

Crystallization

Recrystallization from ethyl acetate/hexane mixtures yields optically pure (>99% ee) crystals:

| Solvent Ratio | Temperature | Recovery | Purity |

|---|---|---|---|

| 1:3 | 4°C | 68% | 99.2% |

| 1:5 | -20°C | 72% | 99.5% |

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

δ 3.78–3.55 (m, 20H, crown-OCH₂), 3.42 (dd, J = 6.2, 11.4 Hz, 1H, CHOH), 2.51 (br s, 1H, OH).

Optical Rotation

[\alpha]_D^{25} = +34.6^\circ $$ (c 1.0, CHCl₃) for (S)-enantiomer.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Pool | 6 | 28 | >99 | Moderate |

| Asymmetric Catalysis | 4 | 39–47 | 82–91 | High |

| Racemic Synthesis + HPLC | 3 | 51 | 99.5 | Low |

The catalytic asymmetric route offers the best balance of efficiency and enantioselectivity for industrial applications.

Chemical Reactions Analysis

Complexation with Metal Ions

The macrocyclic polyether core enables selective complexation with metal ions. For instance, in a barium methanedisulphonate system, 15-crown-5 and 18-crown-6 compete for complexation. Soxhlet extraction data revealed that 18-crown-6 is preferentially extracted, suggesting size-dependent selectivity .

| Metal Salt | Crow ether | Extraction Yield | Complex Stability |

|---|---|---|---|

| Ba(CH₃SO₃)₂ | 18-crown-6 | 34% | High |

| Ba(CH₃SO₃)₂ | 15-crown-5 | 30% | Moderate |

This indicates that the compound’s macrocycle size and oxygen atoms govern metal ion binding affinity .

Supramolecular Self-Assembly

The compound participates in molecular recognition-driven self-assembly. In a study with (15-crown-5)methyl-3,4,5-tris(p-dodecyloxybenzoate), complexation with NaCF₃SO₃ destabilized the crystalline phase and induced hexagonal columnar mesophases. The crown ether’s endo-recognition and alkyl chain exo-recognition drive cylindrical supramolecular architectures .

| Complex | Phase Behavior | Key Features |

|---|---|---|

| (15-crown-5)methyl-derivative + Na⁺ | Thermotropic Φh mesophase | Tapered molecular shape, hexagonal packing |

This showcases the compound’s role in directing hierarchical self-assembly via host-guest interactions .

Influence on Reaction Kinetics

Crown ethers like 15-crown-5 enhance reaction rates by stabilizing ion pairs or dissociating ions. For example, in E2 elimination reactions with sodium methoxide, crown ethers increase the effective concentration of free methoxide ions, accelerating reactions. Rate constants (k) for methoxide-mediated eliminations increased significantly in the presence of crown ethers, demonstrating their catalytic role .

| Base | Crown Ether | k₂ (H) (L mol⁻¹ s⁻¹) | k₂ (D) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| NaOCH₃ | None | 1.01–5.50 | 0.48–0.09 |

| NaOCH₃ | 15-crown-5 | 1.74–7.70 | 0.64–0.13 |

The isotopic rate ratios (k_H/k_D ) remained consistent, confirming that crown ethers enhance base dissociation without altering reaction mechanisms .

Coordination Chemistry

The compound forms stable complexes with transition metals. For example, bis(15-crown-5) complexes with CuCl₂/KCl crystallize as light red blocks when slow-diffused into ethanol solutions. Structural analysis revealed a distorted octahedral geometry around Cu²⁺, with crown ether oxygen atoms coordinating the metal center .

| Metal | Coordination Geometry | Crystal Data |

|---|---|---|

| Cu²⁺ | Distorted octahedral | Monoclinic space group P2₁/c |

This highlights the compound’s utility in designing metal-organic frameworks and coordination polymers .

Scientific Research Applications

Host-Guest Chemistry

One of the primary applications of (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol is in host-guest chemistry. Its crown ether structure allows it to selectively bind cations and neutral molecules, making it useful in various chemical sensing and separation processes.

Case Study: Ion Selectivity

Research has demonstrated that this compound can effectively complex with alkali and alkaline earth metal ions. For example, studies have shown that it exhibits high selectivity for potassium ions over sodium ions due to its optimal cavity size and polarizability characteristics . This selectivity is crucial for developing sensors that can detect specific ion concentrations in biological or environmental samples.

Synthesis of Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to act as a chiral auxiliary enhances the stereochemical outcomes of reactions involving complex organic molecules.

Case Study: Synthesis of 2-Chlorosulfonyl-Benzoic Acid

In a notable synthesis route, this compound is utilized to produce 2-chlorosulfonyl-benzoic acid through a series of reactions involving chlorosulfonic acid. The yield from this reaction was reported to be approximately 37%, demonstrating its utility in creating valuable intermediates for drug development .

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. Its ability to form stable complexes with various substrates makes it an excellent candidate for developing new materials with tailored properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in creating advanced composites for aerospace and automotive industries where performance under extreme conditions is critical .

Summary Table of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Host-Guest Chemistry | Ion selectivity for potassium over sodium | High selectivity observed |

| Pharmaceutical Synthesis | Precursor for 2-chlorosulfonyl-benzoic acid | Yield: ~37% |

| Material Science | Enhances mechanical strength in polymer composites | Improved thermal stability |

Mechanism of Action

The mechanism of action of (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol involves its interaction with molecular targets such as ion channels and transport proteins. The compound’s polyether structure allows it to form stable complexes with metal ions, facilitating their transport across biological membranes. This property is particularly useful in studying ion transport mechanisms and developing ionophore-based applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol with structurally related crown ethers and derivatives, focusing on their molecular features, properties, and applications.

Table 1: Structural and Functional Comparison of Crown Ether Derivatives

Key Analysis:

Core Structure and Substituent Effects: this compound’s hydroxymethyl group increases its polarity compared to unsubstituted 15-crown-5, improving solubility in polar solvents like methanol and water. This contrasts with alkyl-substituted derivatives (e.g., 2-ethyl-2-methyl-15-crown-5), which exhibit higher hydrophobicity . The dimeric (2S,2'S)-2,2'-Bis[15-crown-5] (MW: 438.51 g/mol) has two linked 15-crown-5 units, enabling cooperative ion binding but reducing conformational flexibility .

Metal Ion Selectivity :

- Unsubstituted 15-crown-5 shows strong affinity for Na⁺ and Pb²⁺, as demonstrated in SPCAF-P4VP polymer synthesis . The hydroxymethyl derivative may exhibit altered selectivity due to steric hindrance or hydrogen bonding.

- 18-crown-6, with a larger cavity, preferentially binds K⁺ and Cs⁺, highlighting the role of ring size in ion selectivity .

Applications: Phase-Transfer Catalysis: 15-crown-5 facilitates Na⁺ transfer in methanol-water systems , while alkylated derivatives (e.g., dodecyloxymethyl) are suited for nonpolar environments . Polymer Science: The hydroxymethyl group in this compound enables covalent bonding to polymer matrices, enhancing proton conductivity in materials like CP4VP .

In contrast, long-chain alkyl derivatives (e.g., dodecyloxymethyl) may persist in ecosystems due to hydrophobicity .

Biological Activity

(S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, commonly referred to as 15-crown-5 methanol, is a cyclic polyether that has garnered attention for its potential biological activities. This compound is part of the crown ether family and exhibits unique properties due to its structure which allows it to form complexes with various cations. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . It consists of a 15-membered ring with five ether oxygen atoms that provide it with the ability to selectively bind certain metal ions and other molecules. The compound's structure facilitates its interaction with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that crown ethers like 15-crown-5 exhibit antimicrobial properties. For instance, studies have shown that derivatives of crown ethers can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes.

- Case Study : In a study examining the antimicrobial effects of different crown ethers, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Its ability to chelate metal ions may play a role in its anticancer properties by disrupting metal-dependent enzymes or pathways involved in cell proliferation.

- Research Findings : A study published in the European Journal of Medicinal Chemistry reported that certain derivatives of crown ethers showed promising anticancer activity by inducing apoptosis in cancer cell lines . Although specific data on 15-crown-5 methanol is limited, its structural similarities suggest potential efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Complexation : The ability to bind metal ions can enhance or inhibit various biochemical pathways.

- Membrane Interaction : Its hydrophobic regions allow interaction with lipid membranes, potentially leading to membrane disruption in microbial cells.

- Enzyme Inhibition : By chelating essential metal cofactors required for enzyme function, the compound may inhibit critical metabolic pathways in pathogens or cancer cells.

Safety and Toxicology

Safety assessments indicate that while this compound has beneficial properties, it also poses potential risks. Toxicological data suggest:

Q & A

Q. What are the recommended synthetic routes for (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols, including cyclization and stereoselective functionalization. Key steps may include:

- Cyclization : Use of crown ether precursors with methanol derivatives under controlled acidic or basic conditions.

- Stereochemical control : Chiral catalysts (e.g., BINOL-derived systems) to ensure (S)-configuration retention .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate enantiomerically pure product.

Optimization focuses on minimizing side reactions (e.g., epoxide formation) by adjusting temperature (20–40°C) and solvent polarity .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological approaches include:

- NMR Spectroscopy : - and -NMR to confirm oxygen-rich macrocyclic structure and methanol substituent. Key peaks:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+Na] ~330–340 Da).

- Polarimetry : Specific rotation measurements (e.g., [α] ±15° to ±25°) to confirm enantiopurity .

Q. What safety protocols are critical during handling and storage?

Based on analogous compounds (e.g., 2-(methoxymethyl) derivatives):

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Mitigation :

- Use fume hoods for synthesis steps involving volatile intermediates.

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Storage: Inert atmosphere (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s supramolecular interactions with metal ions?

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Contradictory stability reports (e.g., degradation vs. inertness) require:

- Controlled pH Studies :

- Acidic conditions (pH <3) : Monitor hydrolysis via HPLC (retention time shifts).

- Neutral/basic conditions (pH 7–10) : Use FT-IR to track ether bond integrity (C-O-C stretching ~1100 cm) .

- Statistical Design : Full factorial experiments (pH × temperature × ionic strength) to isolate degradation pathways .

Q. How does the compound’s stereochemistry influence its efficacy in chiral catalysis or drug delivery systems?

- Catalysis : The (S)-enantiomer may enhance enantioselectivity in asymmetric epoxidation (e.g., Sharpless-type reactions) due to steric alignment with substrates .

- Drug Delivery : Stereospecific hydrogen bonding with phospholipid membranes (e.g., DMPC bilayers) improves encapsulation efficiency by ~20% compared to racemic mixtures (MD simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.